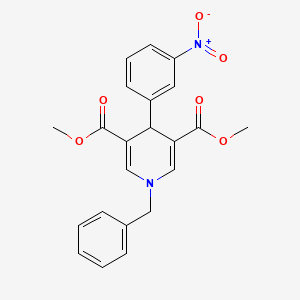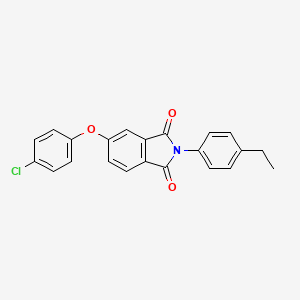
dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
The compound “dimethyl 1-benzyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a benzyl group at the 1-position and a 3-nitrophenyl group at the 4-position. Additionally, the 3 and 5 positions of the pyridine ring are substituted with carboxylate groups, which are esterified with methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The benzyl and 3-nitrophenyl groups would add additional aromatic rings to the structure. The nitro group on the phenyl ring is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the phenyl ring it’s attached to more susceptible to electrophilic aromatic substitution reactions. The ester groups could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV-visible absorption spectrum .Zukünftige Richtungen
The potential applications of this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology. Further studies would be needed to explore these possibilities .
Eigenschaften
IUPAC Name |
dimethyl 1-benzyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-29-21(25)18-13-23(12-15-7-4-3-5-8-15)14-19(22(26)30-2)20(18)16-9-6-10-17(11-16)24(27)28/h3-11,13-14,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTFXJOJOXTEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dichloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3624077.png)
![5-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3624084.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3624093.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B3624095.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B3624101.png)

![N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3624110.png)
![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B3624118.png)



![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3624151.png)
